molecular formula C13H19NO3S B13502636 benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate

benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate

Cat. No.: B13502636
M. Wt: 269.36 g/mol
InChI Key: QMBHBNHURNGTAS-LBPRGKRZSA-N
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Description

Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-[(2S)-1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the hydroxy and methylsulfanyl groups, making it less versatile in chemical reactions.

    Benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate: Contains a diazo group, which imparts different reactivity and applications.

    Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate: Features a cycloheptyl ring, leading to different steric and electronic properties.

Uniqueness

Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

benzyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)/t12-/m0/s1

InChI Key

QMBHBNHURNGTAS-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCC(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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